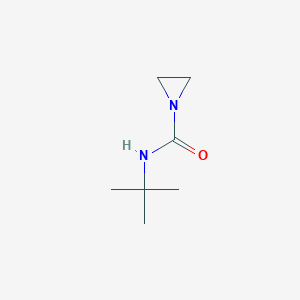

N-(tert-Butyl)aziridine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-Butyl)aziridine-1-carboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the aziridine ring, and a carboxamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-Butyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with aziridine under basic conditions. The tert-butyl carbamate acts as a protecting group for the nitrogen atom, facilitating the formation of the aziridine ring . Another method involves the use of tert-butyl chloroformate and aziridine in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.

Oxidation and Reduction: The compound can undergo oxidation to form N-(tert-butyl)aziridine-1-carboxylic acid derivatives.

Substitution Reactions: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Reagents: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Nucleophilic Ring-Opening: Formation of substituted amines, alcohols, and thiols

Oxidation: Formation of carboxylic acid derivatives

Reduction: Formation of amine derivatives

Scientific Research Applications

N-(tert-Butyl)aziridine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the synthesis of amine derivatives and other nitrogen-containing compounds . The compound’s biological activity is attributed to its ability to interact with and inhibit specific enzymes and proteins, such as protein disulfide isomerases, which play a role in cancer cell proliferation .

Comparison with Similar Compounds

N-(tert-Butyl)aziridine-1-carboxamide can be compared with other aziridine derivatives, such as:

Aziridine-2-carboxamide: Known for its anticancer activity and lower toxicity.

tert-Butyl aziridine-1-carboxylate: Used in polymer synthesis and as a building block for other compounds.

Aziridine-2-carboxylic acid derivatives: Investigated for their potential as enzyme inhibitors and bioactive compounds.

This compound is unique due to its specific tert-butyl and carboxamide functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

N-(tert-Butyl)aziridine-1-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by a highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can be synthesized through various methods, primarily involving the reaction of tert-butyl carbamate with aziridine under basic conditions. This method allows for the formation of the aziridine ring while protecting the nitrogen atom, facilitating further chemical transformations.

Synthetic Routes

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with tert-butyl carbamate | 70-90 | Basic conditions |

| Nucleophilic ring-opening reactions | Variable | Depends on nucleophile used |

The biological activity of this compound largely stems from its ability to undergo nucleophilic ring-opening reactions. The strain in the aziridine ring allows for reactions with various nucleophiles, leading to the formation of diverse products, including substituted amines and carboxylic acids. This reactivity is crucial in its applications as a building block in organic synthesis and potential therapeutic agents .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of aziridine derivatives, including this compound. Research indicates that certain aziridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer cell survival .

Case Studies

- Antitumor Activity : A study evaluated the antiproliferative effects of several aziridine derivatives on human cancer cell lines. This compound was found to exhibit moderate cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .

- Antimicrobial Evaluation : In another investigation, a series of aziridine-thiourea derivatives were tested for their antimicrobial activity. The results indicated that compounds similar to this compound showed promising antibacterial effects, outperforming conventional antibiotics in specific strains .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other aziridine derivatives:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| Aziridine-2-carboxamide | Anticancer | Lower toxicity, effective against solid tumors |

| tert-Butyl aziridine-1-carboxylate | Polymer synthesis | Used as a building block for complex molecules |

| Cyanoaziridines | Antitumor | Showed selective reactivity with thiols |

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-tert-butylaziridine-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-7(2,3)8-6(10)9-4-5-9/h4-5H2,1-3H3,(H,8,10) |

InChI Key |

OZHPENBMSIDDAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.